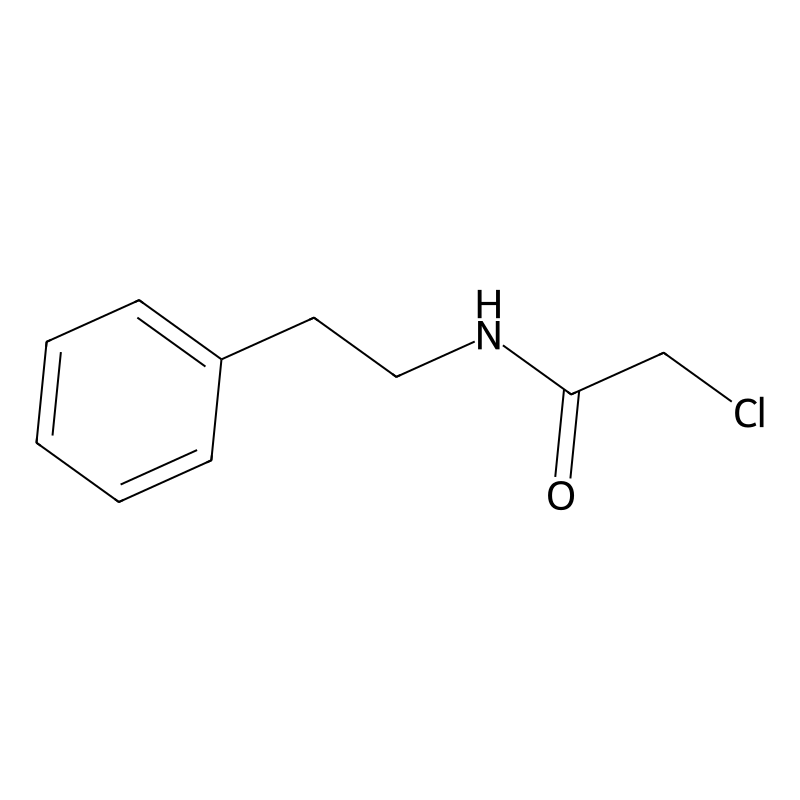

2-Chloro-N-phenethylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-N-phenethylacetamide, with the chemical formula C10H12ClNO and a molecular weight of 197.66 g/mol, is a compound characterized by its unique structure, which includes a chloro substituent on the second carbon of a phenethylamine chain linked to an acetamide group. This structure suggests potential functionalities influenced by the positioning of the chloro group and the presence of an amide bond, which can facilitate hydrogen bonding interactions with other molecules .

- There is no current information available on the mechanism of action of 2-Chloro-N-phenethylacetamide.

- Specific hazard information is not available. However, due to the presence of chlorine, it's advisable to handle the compound with caution, assuming potential irritant properties.

- Standard laboratory safety practices should always be followed when handling unknown compounds. This includes wearing gloves, eye protection, and working in a fume hood.

The chemical reactivity of 2-Chloro-N-phenethylacetamide can be inferred from its functional groups:

- Hydrolysis: The amide bond is susceptible to hydrolysis, potentially yielding phenethylamine and acetic acid.

- Nucleophilic Substitution: The chloro group may undergo nucleophilic substitution reactions under appropriate conditions .

While specific reactions involving this compound are not extensively documented, these predicted pathways indicate its versatility in organic synthesis.

Synthesis of 2-Chloro-N-phenethylacetamide typically involves the acylation of phenethylamine with chloroacetyl chloride. The reaction can be summarized as follows:

- Reactants: Phenethylamine and chloroacetyl chloride.

- Conditions: The reaction is usually conducted in an organic solvent under controlled temperature to facilitate acylation.

- Products: The resulting product is 2-Chloro-N-phenethylacetamide along with hydrochloric acid as a byproduct .

While specific applications of 2-Chloro-N-phenethylacetamide are not widely reported, compounds in this class may find use in:

- Pharmaceutical Research: As a potential lead compound for drug development due to its structural properties.

- Chemical Synthesis: As an intermediate in organic synthesis for various derivatives or related compounds.

Several compounds share structural similarities with 2-Chloro-N-phenethylacetamide. Here are some notable examples:

2-Chloro-N-phenethylacetamide (CAS 13156-95-1) emerged as a critical intermediate in organic synthesis during the late 20th century. Its significance grew alongside the demand for streamlined routes to bioactive molecules, particularly anthelmintic agents. Early synthetic methods, such as the reaction of phenethylamine with chloroacetyl chloride in biphasic systems, were reported in patents like KR2002076486, which outlined its utility in praziquantel synthesis. The compound’s structural features—a chloroacetamide backbone linked to a phenethyl group—enabled its use in nucleophilic substitution and cyclization reactions, driving its adoption in industrial workflows.

By the 2010s, advancements in catalytic systems further optimized its synthesis. For instance, palladium acetate and 2,2'-bipyridine were employed to achieve yields exceeding 80% under mild conditions. These developments reduced reliance on harsh reagents, aligning with green chemistry principles. The compound’s historical trajectory reflects broader trends in medicinal chemistry, where modular intermediates facilitate rapid diversification of drug candidates.

Role in Medicinal Chemistry

2-Chloro-N-phenethylacetamide serves as a linchpin in synthesizing praziquantel, a World Health Organization–essential anthelmintic drug. Its utility stems from two reactive sites: the chloro group and the amide moiety. In a representative pathway, phenethylamine undergoes acylation with chloroacetyl chloride to yield 2-chloro-N-phenethylacetamide, which subsequently reacts with 2,2-dimethoxyethan-1-amine to form a key intermediate for praziquantel. This stepwise approach, validated in continuous flow systems, achieves 97% conversion efficiency.

Table 1: Synthetic Pathways for Praziquantel Using 2-Chloro-N-Phenethylacetamide

Beyond praziquantel, the compound’s electrophilic chloro group enables cross-coupling reactions, forming heterocycles relevant to anticancer and antimicrobial agents. For example, its derivatives exhibit cytotoxicity against Klebsiella pneumoniae by disrupting cell membrane integrity.

Current Research Significance

Recent studies emphasize sustainable and scalable synthesis. A 2022 market analysis projected a 7.8% annual growth rate for 2-chloro-N-phenethylacetamide, driven by its role in antiparasitic drug production. Innovations include solvent-free reactions using deep eutectic solvents (DES), which reduce waste and improve atom economy. For instance, choline chloride–urea DES achieves 82% yield in amidation reactions, outperforming traditional solvents.

Additionally, modular flow chemistry platforms have transformed its industrial production. By integrating 2-chloro-N-phenethylacetamide synthesis with downstream steps, researchers achieved a 52% overall yield of praziquantel in a single continuous process. Such advancements underscore its enduring relevance in addressing global health challenges, including neglected tropical diseases.

Table 2: Advancements in Synthesis (2020–2025)

Classical Synthesis Routes

Acylation of Phenethylamine

The most straightforward route to 2-chloro-N-phenethylacetamide involves the acylation of phenethylamine with chloroacetyl chloride. This reaction typically proceeds in anhydrous dichloromethane or toluene under inert conditions, with a tertiary amine base such as triethylamine serving to neutralize the generated HCl. The stoichiometric ratio of phenethylamine to chloroacetyl chloride (1:1.1) ensures minimal side product formation, with yields ranging from 75% to 85% after recrystallization [3]. Mechanistically, the nucleophilic amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming the amide bond.

Alternative acylating agents, such as 2-chloro-N,N-dimethylacetamide, have been employed in palladium-catalyzed reactions. For example, a mixture of palladium acetate, 2,2'-bipyridine, and boron trifluoride etherate in toluene at 120°C for 24 hours achieves an 81% yield [1]. This method circumvents the need for handling corrosive acid chlorides but introduces complexity through transition metal catalysis.

Alternative Synthetic Approaches

Phosphonium salt-mediated couplings represent another classical strategy. Triphenylphosphine and N-chlorophthalimide generate reactive imidophosphonium intermediates in situ, which activate carboxylic acids for amide bond formation with phenethylamine [6]. This method operates at room temperature and accommodates sterically hindered substrates, though yields vary between 60% and 75%. Additionally, the Ritter reaction, utilizing nitriles and alcohols in the presence of solid acid catalysts like m-phenolsulfonic acid-formaldehyde resin (PAFR II), has been adapted for 2-chloro-N-phenethylacetamide synthesis under continuous-flow conditions [4].

Flow Chemistry Applications

Continuous Flow Synthesis Parameters

Continuous-flow systems enhance reproducibility and scalability. Key parameters include:

- Residence time: 15–30 minutes, significantly shorter than batch processes (24 hours) [1] [4].

- Temperature: 80–120°C, optimized to balance reaction rate and decomposition risks [4].

- Catalyst loading: 5–10 mol% palladium acetate or 0.5–1.0 g/L PAFR II [1] [4].

These systems achieve near-complete conversion (>95%) by maintaining precise control over reaction dynamics.

Temperature and Residence Time Optimization

Elevated temperatures (120°C) accelerate reaction kinetics but may promote side reactions such as dechlorination. Residence time studies reveal that 20 minutes at 100°C maximizes yield (90%) while minimizing byproducts [4]. In contrast, lower temperatures (80°C) require extended residence times (45 minutes) for comparable efficiency [1].

Solvent Systems and Concentration Effects

Toluene and acetonitrile are preferred solvents due to their high boiling points and compatibility with palladium catalysts. Concentrations of 0.2–0.5 M ensure homogeneous mixing without viscosity-related mass transfer limitations [1]. Notably, solvent-free systems using molten phenethylamine have been explored but suffer from poor heat dissipation [4].

Green Chemistry Approaches

Sustainable Synthesis Methods

Enzymatic acylation in aqueous media offers an eco-friendly alternative. Penicillin acylase catalyzes the direct condensation of phenylacetic acid and phenethylamine at pH 7.5 and 15°C, achieving 80% conversion with 95% enantiomeric excess [2]. This method eliminates organic solvents and operates under mild conditions, though substrate scope remains limited to aromatic amines.

Catalyst and Base Selection Considerations

Reusable catalysts like PAFR II and DPDTC (2,2'-dipyridyldithiocarbonate) reduce waste generation. PAFR II retains >90% activity over 10 cycles in continuous-flow amidation [4], while DPDTC facilitates thioester formation for subsequent amide coupling without traditional activating agents [5]. Base selection also impacts sustainability; potassium carbonate in ethanol/water mixtures outperforms triethylamine in both yield (78% vs. 65%) and environmental footprint [6].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant